molecular formula C14H12F3N3O2S B2565440 (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2309573-42-8

(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2565440
CAS No.: 2309573-42-8
M. Wt: 343.32
InChI Key: DDAWGJXJDPBHBU-UHFFFAOYSA-N
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Description

(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C14H12F3N3O2S and its molecular weight is 343.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Novel series of pyridine derivatives, including structures related to the compound , have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds have demonstrated promising antitumor activities, with some showing higher activity than the reference drug doxorubicin. The activity depends on the molecule's basic skeleton and the nature of the heterocyclic ring attached to the pyridine moiety (Hafez & El-Gazzar, 2020).

Optical Properties and Materials Science

  • Research into 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized through a one-pot, three-component condensation process has revealed compounds with significant Stokes' shifts and tunable quantum yields. These compounds, characterized by their spectroscopic and crystallographic techniques, offer potential applications in creating luminescent materials for various uses (Volpi et al., 2017).

Antimicrobial Activity

  • A series of compounds with a pyrazoline base structure have been synthesized and shown good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. These findings indicate potential applications in developing new antimicrobial agents (Kumar et al., 2012).

Anticonvulsant Agents

  • Novel derivatives have been synthesized and evaluated for their anticonvulsant activities through the maximal electroshock (MES) test. Some compounds have demonstrated potent activity with high protective indices, suggesting potential applications in treating epilepsy or related neurological conditions (Malik & Khan, 2014).

Coordination Chemistry and Molecular Structure

  • Studies on organotin(IV) complexes of derivatives related to the compound have provided insights into their antimicrobial activities and potential as drug candidates. The structure-activity relationships explored through these studies highlight the importance of molecular design in developing new therapeutic agents (Singh et al., 2016).

Properties

IUPAC Name

[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c15-14(16,17)10-3-1-2-9(6-10)13(21)20-5-4-11(8-20)22-12-7-18-23-19-12/h1-3,6-7,11H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAWGJXJDPBHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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